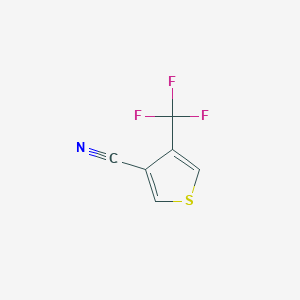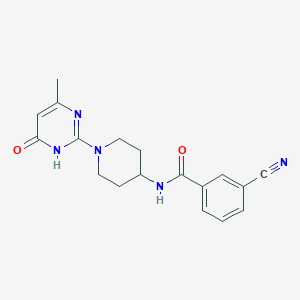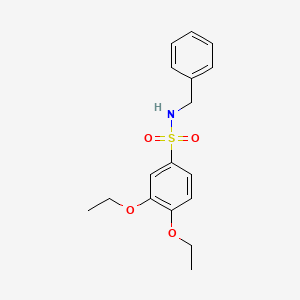
4-(Trifluoromethyl)thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)thiophene-3-carbonitrile is a chemical compound with the molecular formula C6H2F3NS . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2F3NS/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3H . This indicates that the molecule consists of a thiophene ring with a trifluoromethyl group and a carbonitrile group attached.Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.15 .Wissenschaftliche Forschungsanwendungen
Electroactive Polymers Development
4-(Trifluoromethyl)thiophene-3-carbonitrile derivatives are used in creating electroactive polymers. These polymers, like poly 3-(phenylthiophene) derivatives, are developed for electrochemical capacitor applications, demonstrating promising energy and power densities, alongside long-term stability (Ferraris et al., 1998).
Structural and Electrochemical Studies
Compounds derived from this compound, such as thiophene-based imine compounds, have been analyzed for their structural characteristics. These studies encompass their electrochemical and photophysical properties, showcasing their potential in various applications (Yildiz et al., 2017).
Synthesis of Derivatives
There is significant research focused on the synthesis of thiophene-3-carbonitrile derivatives, such as the development of a parallel solid-phase synthesis method for 2,4,5-trisubstituted derivatives. This method uses a polymer-supported synthetic route, indicating its scalability and efficiency for producing various derivatives (Lee et al., 2014).
Synthesis and Properties of N-Oxides
Research also includes the synthesis of thiophene-3-carbonitrile N-oxides. These compounds are known for their reactivity in 1,3-dipolar cycloaddition, leading to the formation of 3,5-disubstituted 2-isoxazolines, which are of interest in various chemical synthesis processes (Krayushkin et al., 1988).
Investigation of Electrochromic Properties
The electrochromic properties of compounds like 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives are studied for potential applications in electrochromic devices (ECDs). These studies focus on understanding the polymer and copolymer films' electrochemical and morphological properties (Abaci et al., 2016).
Solvatochromic Behavior Study
The solvatochromic behavior of bithiophene carbonitrile derivatives like MTTC and DMTTC has been investigated in various solvents. These studies provide insights into the photophysical properties of these compounds and their interactions with different solvent types (Dappour et al., 2019).
Copolymerization Research
There is significant interest in the copolymerization of thiophene derivatives, like 3-(4-fluorophenyl)thiophene, with other compounds. Research in this area focuses on understanding the resultant copolymers' structure, morphology, and electrochemical characteristics, which are crucial for various industrial applications (Wei et al., 2006).
Nanostructure Development for Capacitors
Thiophene derivatives are used in developing nanostructured films for supercapacitor applications. Research in this domain explores the capacitive behavior and potential-dependent characteristics of these films, which is key in advancing capacitor technology (Turhan et al., 2012).
Quantum Chemical Calculations
Quantum chemical calculations are conducted on thiophene derivatives to understand their molecular structure and properties. Such studies provide a theoretical basis for predicting the behavior and potential applications of these compounds (Oturak et al., 2017).
Synthesis and Antimicrobial Activity
Thiophene derivatives are synthesized and evaluated for their antimicrobial activities. Research in this area is vital for discovering new compounds with potential medicinal applications (Puthran et al., 2019).
Reactivity in Cycloaddition
Stable nitrile oxides of the thiophene series have been synthesized, and their reactivities in 1,3-dipolar cycloaddition have been studied. These findings are crucial for understanding the chemical behavior of these compounds in various synthesis processes (Krayushkin et al., 1989).
Wirkmechanismus
The mechanism of action, pharmacokinetics, and biological effects of a specific thiophene derivative would depend on its exact chemical structure and the functional groups it contains. For example, some thiophene derivatives are known to act as inhibitors of certain enzymes, while others might interact with specific receptors in the body .
The pharmacokinetics of a thiophene derivative, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its chemical structure. Factors such as the compound’s size, polarity, and solubility can influence its bioavailability and the rate at which it is metabolized and excreted from the body .
Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of a thiophene derivative. For example, certain conditions might cause the compound to degrade or react with other substances, which could potentially affect its biological activity .
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NS/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXLXSRSDBGLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2723942.png)
![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide](/img/structure/B2723945.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B2723947.png)

![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2723954.png)
![N-(4-fluorobenzyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2723956.png)

![N-(2,3-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723960.png)
![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2723961.png)

